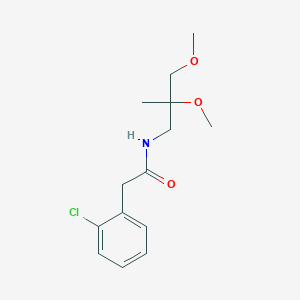![molecular formula C13H28ClNO4 B2721315 1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride CAS No. 1217850-11-7](/img/structure/B2721315.png)
1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for applications in drug development, nanotechnology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves multiple steps. The starting materials typically include 2-hydroxy-3-methyl-2-cyclopentene-1-one and other reagents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives that can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate)
- (((7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)azanediyl)bis(2-hydroxypropane-3,1-diyl)bis(2-methylacrylate)
Uniqueness
Compared to similar compounds, 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride stands out due to its unique molecular structure and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4.ClH/c1-11-3-2-4-13(11)18-10-12(17)9-14(5-7-15)6-8-16;/h11-13,15-17H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJFPHMTHTKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)

![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide](/img/structure/B2721241.png)

![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)



